molecular formula C12H19NO2 B1276718 N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine CAS No. 57010-78-3

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Cat. No.: B1276718
CAS No.: 57010-78-3
M. Wt: 209.28 g/mol
InChI Key: LXFGWCHPPYFMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine typically involves the reaction of 3,4-dimethoxyphenylpropyl bromide with methylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)propanoic acid
  • Ethyl 3-(3,4-dimethoxyphenyl)propionate
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-13-8-4-5-10-6-7-11(14-2)12(9-10)15-3/h6-7,9,13H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFGWCHPPYFMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427905
Record name N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57010-78-3
Record name N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-chloro-3'4'-dimethoxyhexanophenone and N-methyl-homoveratrylamine. 2-(3,4-Dimethoxyphenyl)-N-[3,4-dimethoxyphenyl)-propyl]-N-methyl-m-dithiane-2-propylamine oxalate (1:1) of melting point 116°-118° C. (from acetone); starting from 1,3-propanedithiol and 3',4'-dimethoxy-4-[[(3,4-dimethoxyphenyl)-propyl]-methylamino]-butyrophenone, obtained from 3,4-dimethoxy-γ-chlorobutyrophenone and 3-(3,4-dimethoxyphenyl)-N-methylpropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methyl-m-dithiane-2-propylamine oxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3',4'-dimethoxy-4-[[(3,4-dimethoxyphenyl)-propyl]-methylamino]-butyrophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.